Carisbamate

Descripción general

Descripción

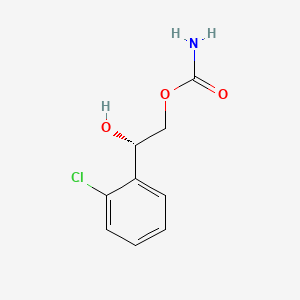

Carisbamate (YKP 509, proposed trade name Comfyde) is an experimental anticonvulsant drug that was under development by Johnson & Johnson Pharmaceutical Research and Development but never marketed . It is an organochlorine compound .

Molecular Structure Analysis

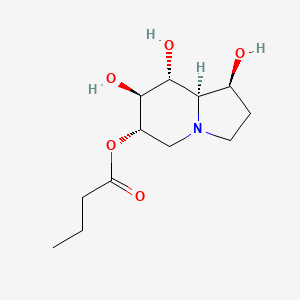

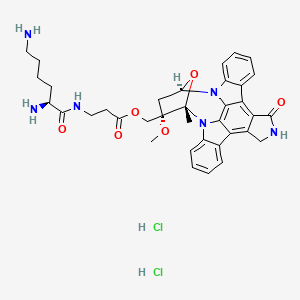

Carisbamate has a molecular formula of C9H10ClNO3 and a molar mass of 215.63 g·mol−1 . It is believed to reduce repetitive neuronal firing by inhibiting voltage-gated sodium currents .

Chemical Reactions Analysis

Carisbamate has been found to be effective in inhibiting spontaneous recurrent seizure discharges and blocking sustained repetitive firing in cultured hippocampal neurons . It is extensively metabolized, chiefly through glucuronidation and oxidation of the aliphatic side chain .

Physical And Chemical Properties Analysis

Carisbamate is a compound that can be observed or measured without changing the identity of the substance. Its physical properties include color, density, hardness, and melting and boiling points . It is extensively metabolized, chiefly through glucuronidation and oxidation of the aliphatic side chain .

Aplicaciones Científicas De Investigación

Anti-Seizure Medication

Carisbamate (CRS, RWJ-333369) is primarily known as a new anti-seizure medication. It has been studied for its effects on membrane ionic currents, particularly its ability to suppress voltage-gated Na+ currents, which are crucial in the development and propagation of seizures .

Treatment of Lennox-Gastaut Syndrome (LGS)

Carisbamate is currently being developed for the potential treatment of Lennox-Gastaut syndrome, a severe form of epilepsy that begins in childhood. It has received orphan drug designation from the FDA for this purpose. A Phase 3 clinical trial is underway to evaluate its efficacy in patients aged 4-55 .

Direcciones Futuras

Propiedades

IUPAC Name |

[(2S)-2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBWFRRUHYQABZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426076 | |

| Record name | Carisbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carisbamate | |

CAS RN |

194085-75-1 | |

| Record name | Carisbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194085-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carisbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carisbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARISBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7725I9V3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Carisbamate impact neuronal activity?

A1: Carisbamate exhibits inhibitory effects on both voltage-gated sodium channels (NaV) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels []. These actions contribute to its ability to suppress neuronal excitability, a key factor in its anticonvulsant properties.

Q2: Does Carisbamate affect neurotransmitter systems?

A2: Research suggests that Carisbamate can modulate monoaminergic systems. Studies in rats have shown that prolonged administration of Carisbamate can decrease the firing activity of serotonin neurons in the dorsal raphe nucleus, while simultaneously enhancing serotonin transmission in the forebrain []. This effect is attributed to potential desensitization of terminal 5-HT1B autoreceptors.

Q3: Are there any neuroprotective effects associated with Carisbamate?

A3: Preclinical studies, particularly in the lithium-pilocarpine model of epilepsy, have revealed potential neuroprotective properties of Carisbamate [, , ]. These protective effects are linked to modulations in neuronal and astrocytic metabolism, particularly in brain regions vulnerable to seizure-induced damage.

Q4: How does Carisbamate influence astrocyte function?

A4: Carisbamate demonstrates a significant impact on astrocyte metabolism, particularly in the context of epilepsy models. Research suggests that Carisbamate can differentially modulate astrocytic mitochondrial metabolism, potentially influencing the outcome of treatment [].

Q5: What are the potential downstream effects of Carisbamate's interactions with neuronal targets?

A5: Carisbamate's actions on ion channels and neurotransmitter systems can lead to several downstream effects, including:

- Reduced neuronal excitability: By inhibiting NaV and HCN channels, Carisbamate can dampen excessive neuronal firing, a hallmark of epileptic activity [].

- Modulation of neurotransmitter release: Carisbamate's impact on monoaminergic systems may influence the release and signaling of neurotransmitters like serotonin, contributing to its therapeutic effects [, ].

- Neuroprotection: Carisbamate's potential to protect neurons from seizure-induced damage is likely mediated through its influence on metabolic processes and cellular stress responses [, , ].

Q6: What is the molecular formula and weight of Carisbamate?

A6: Carisbamate, chemically known as (S)-(-)-2-O-carbamoyl-1-O-chlorophenyl-ethanol, has the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol.

Q7: How is Carisbamate typically characterized using spectroscopic techniques?

A7: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are instrumental in Carisbamate's characterization:

- NMR: 1H and 13C NMR spectroscopy provide detailed structural information, enabling the identification of Carisbamate and its potential degradation products [].

- MS: Coupled with separation techniques like Liquid Chromatography (LC-MS/MS), MS allows for sensitive and selective quantification of Carisbamate in biological samples [, ].

Q8: What analytical methods are employed to quantify Carisbamate?

A8: Several analytical techniques are used to quantify Carisbamate:

- LC-MS/MS: This highly sensitive and specific method is commonly used for quantifying Carisbamate in biological matrices like plasma [, ].

- HPLC: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, offers a robust approach for quantifying Carisbamate in pharmaceutical formulations [].

Q9: How is Carisbamate absorbed and distributed in the body?

A9: Carisbamate is well absorbed after oral administration []. It exhibits extensive metabolism, primarily via carbamate ester hydrolysis [].

Q10: What are the primary metabolic pathways of Carisbamate?

A10: The primary metabolic route for Carisbamate is carbamate ester hydrolysis, mainly occurring in the liver []. This process leads to the formation of several metabolites, some of which may contribute to its therapeutic effects.

Q11: Does Carisbamate interact with other drugs?

A11: While Carisbamate generally displays a favorable drug interaction profile, some interactions have been reported:

- Warfarin: Co-administration with Carisbamate can increase the elimination half-life of warfarin, although this effect is not considered clinically significant at standard doses [].

- Other Antiepileptic Drugs: Clinical trials haven't identified any significant interactions between Carisbamate and commonly used antiepileptic drugs like Carbamazepine, Valproate, and Lamotrigine [, ].

Q12: How does hepatic impairment affect Carisbamate pharmacokinetics?

A12: Hepatic impairment can alter Carisbamate's pharmacokinetic parameters. Studies show that moderate hepatic impairment significantly increases Carisbamate's exposure, mainly due to reduced intrinsic hepatic clearance []. This underscores the importance of dosage adjustments in patients with liver dysfunction.

Q13: What types of epilepsy has Carisbamate been investigated for?

A13: Carisbamate has been investigated as an adjunctive treatment for various types of epilepsy:

- Focal Epilepsy: Multiple clinical trials have explored Carisbamate's efficacy in reducing seizure frequency in adults with drug-resistant focal epilepsy [, , ].

- Lennox-Gastaut Syndrome: Research is ongoing to assess Carisbamate's potential in managing Lennox-Gastaut Syndrome, a severe form of epilepsy often resistant to conventional therapies [].

Q14: Has Carisbamate demonstrated efficacy in other neurological conditions?

A14: Beyond epilepsy, Carisbamate has been explored for its therapeutic potential in other neurological conditions:

- Essential Tremor: A proof-of-concept study examining Carisbamate for essential tremor didn't reveal significant improvements in tremor severity compared to placebo [].

Q15: What are the limitations of current Carisbamate research?

A15: While promising, Carisbamate research faces certain limitations:

Q16: What is the safety profile of Carisbamate?

A16: Carisbamate generally exhibits a favorable safety profile, but some adverse events have been reported in clinical trials:

- Common side effects: Dizziness, headache, somnolence, and nausea are among the most frequently reported side effects associated with Carisbamate use [, , ].

Q17: Are there specific considerations for Carisbamate use in patients with hepatic impairment?

A17: Given its metabolism in the liver, careful consideration is required when using Carisbamate in patients with hepatic impairment. Dosage adjustments are often necessary to mitigate the risk of adverse effects due to altered drug clearance [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

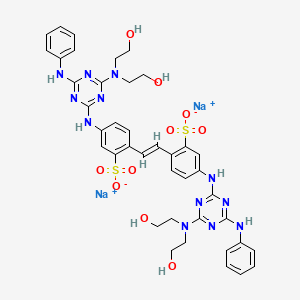

![(3-Thioxo-2,3-Dihydro-5h-[1,2,4]triazino[5,6-B]indol-5-Yl)acetic Acid](/img/structure/B1668374.png)

![Glycine, N,N-dimethyl-, 3-[5,6,7,13-tetrahydro-9-[(1-methylethoxy)methyl]-5-oxo-12H-indeno[2,1-a]pyrrolo[3,4-c]carbazol-12-yl]propyl ester](/img/structure/B1668384.png)